molecular formula C16H18N4O7S2 B2706489 Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 391874-95-6

Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No.: B2706489
CAS No.: 391874-95-6
M. Wt: 442.46
InChI Key: WJNCHFJMPHIIBY-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C16H18N4O7S2 and its molecular weight is 442.46. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity and Quality Control

Researchers have identified that the search for potential anticonvulsants among derivatives of 1,3,4-thiadiazole is promising. A derivative synthesized by the medicinal chemistry department of NUPh demonstrated high anticonvulsive activity, surpassing the classic drug "Depakin" in pentylentetrazole model seizures. This substance is patented and proposed for further preclinical studies, emphasizing the development of quality control techniques as a crucial step for the introduction of new medicinal products (I. Sych, N. Bevz, I. Sych, Maryna V Rakhimova, V. Yaremenko, L. Perekhoda, 2018).

Physico-chemical Properties

The physicochemical properties of bioactive compounds related to Ethyl 2-((5-(4,5-dimethoxy-2-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate have been explored. Novel experimental data on the saturated vapor pressure, solubility in various solvents, and distribution coefficients in the 1-octanol/buffer system at different temperatures were obtained. Such information aids in understanding the compound's behavior in biological and chemical systems (M. Ol’khovich, A. Sharapova, S. Skachilova, G. Perlovich, 2017).

Synthesis and Characterization for Fluorescent Applications

The synthesis and characterization of fluorescent nitrobenzoyl polythiophenes showcase the potential of using this compound derivatives for fluorescent applications. Spectroscopic and electrochemical properties of the monomers and polymers reveal distinct reversible redox systems and fluorescent properties, offering insights into their potential use in material science (E. C. Coelho, V. B. Nascimento, A. Ribeiro, M. Navarro, 2015).

Anticancer Activity

A series of novel 1,3,4-thiadiazole derivatives bearing an amide moiety, related to this compound, were synthesized and evaluated for their in vitro antitumor activities. One derivative showed significant inhibitory effect against SKOV-3 cells, suggesting the cytotoxic activity occurs via apoptosis. This highlights the potential therapeutic applications of such compounds in cancer treatment (A. Almasirad, Loghman Firoozpour, M. Nejati, N. Edraki, O. Firuzi, M. Khoshneviszadeh, M. Mahdavi, S. Moghimi, M. Safavi, A. Shafiee, A. Foroumadi, 2016).

Properties

IUPAC Name

ethyl 2-[[5-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O7S2/c1-5-27-14(22)8(2)28-16-19-18-15(29-16)17-13(21)9-6-11(25-3)12(26-4)7-10(9)20(23)24/h6-8H,5H2,1-4H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNCHFJMPHIIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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